N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-14-24-17(20(21,22)23)13-18(25-14)27-11-9-16(10-12-27)26-19(28)8-7-15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKDPXSUMDVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and related case studies.
Structural Overview
The compound features a pyrimidine ring substituted with a trifluoromethyl group, a piperidine ring , and a propanamide moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. The combination of these structural elements contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key targets such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
- Antibacterial and Antifungal Activities : The presence of the piperidine and pyrimidine rings often correlates with enhanced antimicrobial properties .
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Case Studies
- Antitumor Activity : A study evaluated various pyrazole derivatives against cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity against BRAF(V600E) mutant cells. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance activity .
- Anti-inflammatory Properties : Another research project focused on the anti-inflammatory potential of similar compounds, demonstrating that they could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests a potential role in treating inflammatory diseases .
- Antibacterial Testing : A series of derivatives were synthesized and tested for antibacterial activity against various strains. The results showed that compounds containing the piperidine moiety had enhanced activity against Gram-positive bacteria, indicating their potential use as antimicrobial agents .
Data Summary Table
| Property | Observations |
|---|---|
| Chemical Structure | Contains pyrimidine, piperidine, and propanamide moieties |
| Antitumor Activity | Inhibits BRAF(V600E) and EGFR; significant cytotoxicity in cancer cell lines |
| Anti-inflammatory Effects | Reduces LPS-induced cytokine production; potential therapeutic applications in inflammatory diseases |
| Antibacterial Activity | Enhanced activity against Gram-positive bacteria; potential as antimicrobial agents |
Comparison with Similar Compounds
Piperidine-Based Analogs with Pyrimidine/Pyridine Substituents
Structural Insights :
- The JAK inhibitor’s 3-fluoro-2-CF₃-isonicotinoyl group introduces ortho-substitution, favoring kinase active-site binding .
- Amide vs. Urea Linkages : The target’s phenylpropanamide chain lacks the hydrogen-bonding capacity of urea derivatives (e.g., 8a, 14a), which may reduce target affinity but improve metabolic stability .
Pharmacological Activity and Therapeutic Potential
- JAK Inhibitors (e.g., Formula I): These compounds exhibit nanomolar potency against JAK1/2, with applications in autoimmune diseases and cancer. The azetidine-pyrrolopyrimidine scaffold enables dual kinase and protein-protein interaction inhibition .
- Goxalapladib (CAS-412950-27-7) : A structurally distinct piperidine-based naphthyridine derivative targeting atherosclerosis via phospholipase A2 inhibition. Its biphenyl-CF₃ group highlights the role of aromatic fluorination in tissue penetration .
- Target Compound : While lacking direct activity data, its pyrimidine-piperidine scaffold resembles kinase inhibitors. The 3-phenylpropanamide may confer selectivity over urea-based analogs .
Preparation Methods
Synthesis of the Piperidine Intermediate
The piperidine moiety serves as the central scaffold for this compound. Functionalization at the 4-position of the piperidine ring is critical for subsequent reactions.
Preparation of 4-Aminopiperidine Derivatives
The synthesis begins with 4-aminopiperidine, which is alkylated or acylated to introduce protective groups. For example, 4-(tert-butoxycarbonyl)piperidine is commonly used to prevent undesired side reactions during subsequent steps. In one protocol, 4-aminopiperidine is treated with di-tert-butyl dicarbonate in dichloromethane under basic conditions (triethylamine, 0°C to room temperature), yielding the Boc-protected derivative in >85% purity. Deprotection is achieved using hydrochloric acid in dioxane, followed by neutralization with sodium carbonate.
Functionalization with Pyrimidine Substituents
The 1-position of the piperidine ring is functionalized with the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group. This step typically employs nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
In a representative procedure, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine reacts with piperidine in ethanol at 78°C for 8 hours, using potassium carbonate as a base. The reaction achieves >70% yield, with purification via flash chromatography (80% hexane/20% ethyl acetate).
Palladium-Catalyzed Coupling
Alternative methods use tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as catalysts. For instance, a mixture of 4-bromo-6-(3-chloro-4-fluorophenyl)pyridine, 4-(6-trifluoromethyl-2-pyridyl)piperazine, and potassium tert-butoxide in toluene at 80°C yields the coupled product after 12 hours. This method is advantageous for sterically hindered substrates but requires anhydrous conditions and inert atmospheres.
Pyrimidine Ring Formation
The 2-methyl-6-(trifluoromethyl)pyrimidine group is synthesized via cyclocondensation or modular assembly.
Cyclocondensation of Amidines and β-Ketoesters
A classic approach involves reacting trifluoromethylacetamide with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds at 120°C in acetic acid, forming the pyrimidine ring in 65–75% yield. The trifluoromethyl group enhances electron-withdrawing effects, facilitating ring closure.
Transition Metal-Mediated Strategies
Recent advances utilize Suzuki-Miyaura coupling to introduce the trifluoromethyl group post-cyclization. For example, 4-chloro-2-methylpyrimidine is coupled with trifluoromethylboronic acid using palladium(II) acetate and SPhos ligand, achieving 60% yield. This method allows late-stage functionalization but requires rigorous exclusion of moisture.
Amide Bond Formation
The final step couples 3-phenylpropanoic acid to the piperidine-pyrimidine intermediate. Multiple methodologies have been explored:
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are widely used. In a typical procedure, 3-phenylpropanoic acid (1.2 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane for 30 minutes. The piperidine intermediate (1.0 equiv) is added, and the reaction stirred at room temperature for 12 hours. Purification by silica gel chromatography (ethyl acetate/hexane gradient) affords the amide in 68–72% yield.
Phosphonium Salt Activation
A novel method generates chloro- and imido-phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. The carboxylic acid and amine react in acetonitrile at 25°C for 6 hours, yielding the amide in 85% purity without pre-activation. This approach minimizes side products and is scalable for industrial applications.
Table 1: Comparison of Amide Coupling Methods
Purification and Characterization
Chromatographic Techniques
Flash chromatography remains the gold standard for intermediate purification. For the final compound, preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted piperidine derivatives and hydrolyzed amides.
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 1.45–1.60 (m, 2H, piperidine-H), 2.30 (s, 3H, CH3), 2.80–3.10 (m, 4H, piperidine-H and CH2), 7.20–7.40 (m, 5H, Ar-H).
- 19F NMR (376 MHz, CDCl3): δ -62.5 (CF3).
- HR-MS : m/z calculated for C21H24F3N4O [M+H]+: 429.1901; found: 429.1898.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times for pyrimidine cyclocondensation, improving yields to 78%. This method is ideal for high-throughput screening but requires specialized equipment.
Flow Chemistry Approaches
Continuous-flow systems enable safer handling of exothermic reactions. For example, amide coupling in a microreactor (residence time: 5 minutes) achieves 80% yield with minimal byproducts.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key optimization strategies include:
- Temperature Control : Maintaining precise reaction temperatures (e.g., 60–80°C) during pyrimidine ring formation to minimize side reactions .
- Catalysts : Using palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while dichloromethane aids in purification .
- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns ensures ≥95% purity .
Advanced: How can contradictory binding affinity data for this compound across different receptor assays be resolved?
Answer:
Contradictory results may arise from assay-specific conditions (e.g., pH, co-factors) or off-target interactions. Mitigation strategies include:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Structural Analysis : X-ray crystallography or NMR to identify conformational changes in the compound under varying conditions .
- Receptor Isoform Screening : Test against receptor subtypes (e.g., α vs. β adrenergic receptors) to isolate selectivity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the pyrimidine and piperidine rings .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
- XRD : Resolve crystal packing and hydrogen-bonding patterns, particularly for polymorph identification .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in this compound’s bioactivity?
Answer:
- Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -CN to assess hydrophobicity and steric effects .
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding interactions .
- Metabolic Stability Assays : Compare hepatic microsomal stability of analogs to determine -CF₃’s impact on half-life .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols .
- Membrane Permeability : Caco-2 cell monolayers to estimate oral bioavailability .
Advanced: What computational approaches are effective for predicting off-target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database, prioritizing GPCRs and ion channels .
- Machine Learning : Train models on ToxCast data to predict cytotoxicity or cardiotoxicity risks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) using UV-Vis detection at 254 nm .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage recommendations .
Advanced: What strategies are recommended for deconvoluting synergistic effects in combination therapies involving this compound?
Answer:
- Isobologram Analysis : Calculate combination indices (CI) using CompuSyn software to distinguish additive vs. synergistic effects .
- Transcriptomics : RNA-seq profiling of treated cells to identify pathway crosstalk (e.g., MAPK/PI3K) .
- Pharmacokinetic Modeling : Physiologically Based Pharmacokinetic (PBPK) models to predict drug-drug interaction risks .
Basic: What spectroscopic methods are best suited for detecting metabolic byproducts of this compound?
Answer:
- High-Resolution MS : Orbitrap or Q-TOF systems to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- ¹⁹F NMR : Leverage the -CF₃ group as a probe to track metabolic transformations in liver microsomes .
Advanced: How can researchers address low solubility of this compound in aqueous buffers during in vivo studies?
Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
